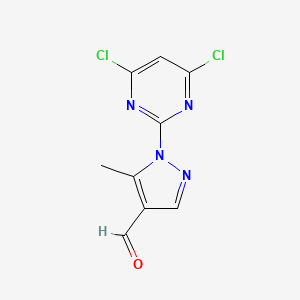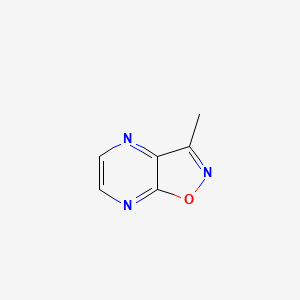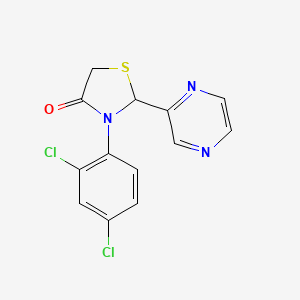
3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a pyrazine ring and substituted with a dichlorophenyl group. This compound is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-halo acid or its ester under basic conditions.
Substitution with Dichlorophenyl Group:
Formation of Pyrazine Ring: The pyrazine ring can be introduced by the condensation of a suitable diamine with a diketone or dicarbonyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
化学反应分析
Types of Reactions
3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its anti-inflammatory and anticancer activities, with potential use in drug development.
作用机制
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit bacterial and fungal enzymes, disrupting cell wall synthesis and leading to cell death.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-2-one: Similar structure but with a different position of the thiazolidinone ring.
3-(2,4-Dichlorophenyl)-2-(pyridin-2-yl)thiazolidin-4-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-2-thione: Similar structure but with a thione group instead of a carbonyl group.
属性
CAS 编号 |
89442-15-9 |
|---|---|
分子式 |
C13H9Cl2N3OS |
分子量 |
326.2 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)-2-pyrazin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-1-2-11(9(15)5-8)18-12(19)7-20-13(18)10-6-16-3-4-17-10/h1-6,13H,7H2 |
InChI 键 |
RSDNMYWPZVONDF-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=NC=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


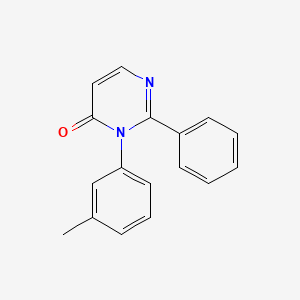
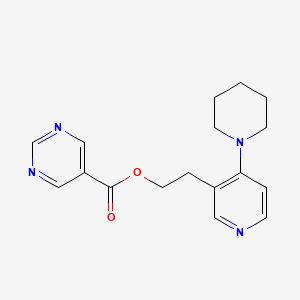
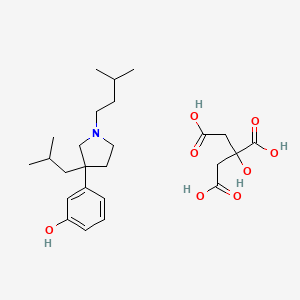
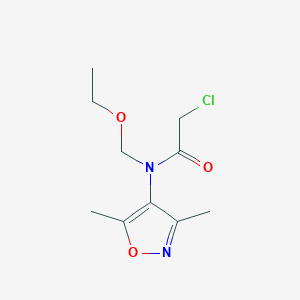
![n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide](/img/structure/B12908988.png)
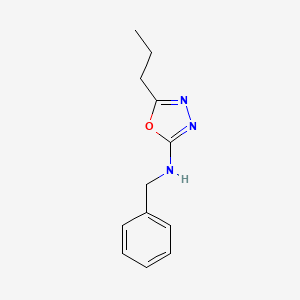
![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)
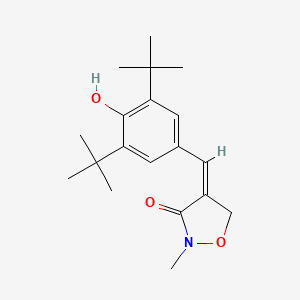
![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride](/img/structure/B12909013.png)
![5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12909016.png)
